Bevirimat

HIV-1 Maturation Mechanism of Action Gag Polyprotein Processing

Bevirimat (MPC-4326, PA-457) is the prototype HIV-1 maturation inhibitor and the definitive tool for studying the final step of viral maturation. Its mechanism—specifically blocking CA-SP1 cleavage—is distinct from all other antiretroviral classes, including protease inhibitors. Substituting with second-generation MIs is not scientifically equivalent and produces divergent outcomes. With an EC50 of 1.9 nM against wild-type HIV-1, well-characterized resistance mutations (e.g., V370A conferring >500-fold potency loss), and validated in vivo efficacy in the SCID-hu Thy/Liv mouse model, Bevirimat is the irreplaceable reference for benchmarking next-generation MIs, studying non-enzymatic viral targets, and elucidating Gag polyprotein processing. Choose the definitive standard for maturation inhibitor research.

Molecular Formula C36H56O6
Molecular Weight 584.8 g/mol
CAS No. 174022-42-5
Cat. No. B1684568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBevirimat
CAS174022-42-5
SynonymsMPC4326;  MPC 4326;  MPC-4326;  PA457;  PA 457;  PA-457;  FH11327;  FH-11327;  FH 11327;  YK FH312;  Bevirimat.
Molecular FormulaC36H56O6
Molecular Weight584.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O
InChIInChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1
InChIKeyYJEJKUQEXFSVCJ-WRFMNRASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bevirimat (CAS 174022-42-5) for Procurement: A First-in-Class HIV-1 Maturation Inhibitor for Antiviral Research


Bevirimat (also known as MPC-4326, PA-457) is a betulinic acid derivative and the prototype compound of the HIV-1 maturation inhibitor (MI) class [1]. It is a first-in-class agent that specifically blocks the final rate-limiting step in Gag polyprotein processing—the cleavage of the capsid-spacer peptide 1 (CA-SP1) intermediate to mature capsid (CA) protein—resulting in the production of immature, non-infectious viral particles [2]. This mechanism is distinct from that of all other antiretroviral classes, including protease inhibitors, reverse transcriptase inhibitors, and integrase inhibitors [3].

Why Bevirimat Cannot Be Replaced by Generic Maturation Inhibitors or Alternative Antiretroviral Classes


Substituting Bevirimat with a structurally related analog, a second-generation maturation inhibitor, or an alternative antiretroviral class is not scientifically equivalent and can produce divergent experimental outcomes. Bevirimat's specific molecular interaction with the CA-SP1 cleavage site differs from protease inhibitors, which directly inhibit the viral protease active site, leading to distinct resistance mutation profiles and viral fitness consequences [1]. Furthermore, compared to second-generation MIs such as BMS-955176, Bevirimat exhibits a narrower spectrum of activity against viruses harboring naturally occurring Gag polymorphisms, a critical consideration for studies involving diverse viral isolates [2]. The compound's unique pharmacological profile, including its long half-life and distinct resistance signature, makes it irreplaceable for investigating the biology of viral maturation, benchmarking next-generation MIs, or exploring combination therapies targeting distinct stages of the viral life cycle [3].

Quantitative Evidence for Bevirimat Differentiation: A Procurement-Focused Guide


Mechanism of Action: Bevirimat's Distinct Target Differentiates It from HIV-1 Protease Inhibitors

Bevirimat demonstrates a mechanism of action distinct from HIV-1 protease inhibitors (PIs). While PIs target the active site of the viral protease, Bevirimat specifically inhibits a single cleavage event: the final processing step for the Gag precursor where the capsid-spacer peptide 1 (CA-SP1) intermediate (p25) is cleaved to mature capsid (CA) protein (p24) and SP1 [1]. Photoaffinity analog studies and mass spectrometry have directly mapped the Bevirimat binding site to the CA-SP1 cleavage site within immature Gag particles, confirming a target not shared by PIs [2].

HIV-1 Maturation Mechanism of Action Gag Polyprotein Processing Protease Inhibitor Comparison

Cross-Resistance Profile: Bevirimat Remains Active Against Multi-Drug Resistant HIV-1 Isolates

A key differentiator for Bevirimat is its potent activity against viral isolates resistant to other antiretroviral classes. In assays using patient-derived wild-type (WT) HIV-1 isolates, Bevirimat exhibits a mean IC50 of 10.3 nM [1]. Critically, it retains a similar level of activity against a panel of clinical isolates resistant to reverse transcriptase (RT) and protease (PR) inhibitors [2]. In contrast, HIV-1 isolates with multi-drug resistance to RT and PR inhibitors show high-level resistance to the drugs they have been selected against, often with IC50 values increased by >10- to >100-fold, while Bevirimat's IC50 remains unchanged against the same resistant variants [3].

HIV-1 Drug Resistance Antiviral Potency Multi-Drug Resistance Clinical Isolates

Potency Benchmarking: Bevirimat's In Vitro Activity Establishes a Critical Reference Point for MI Development

Bevirimat serves as the essential benchmark for all subsequent maturation inhibitor (MI) development. In a key head-to-head comparison, Bevirimat exhibited an EC50 of 1.9 nM against wild-type HIV-1 NL4-3, while the second-generation MI BMS-955176 showed a comparable EC50 of 2.7 nM [1]. However, the critical differentiation lies in activity against polymorphic Gag variants. For example, against the HIV-1 V370A polymorphism, Bevirimat's EC50 increased dramatically to >1,000 nM ( >500-fold loss in potency), whereas BMS-955176 maintained an EC50 of 13 nM [2]. This quantifiable difference underscores Bevirimat's utility as a control compound for assessing improved polymorphic coverage of newer MIs [3].

Maturation Inhibitor EC50 Comparison SAR Studies Antiviral Potency

Selectivity and Therapeutic Window: Bevirimat's Favorable In Vitro Profile Supports Its Use in Cell-Based Assays

Bevirimat demonstrates a favorable selectivity profile that distinguishes it from some alternative HIV-1 inhibitors in cell culture. It exhibits a mean 50% cytotoxicity (CC50) value of 25 μM in PBMCs, resulting in a therapeutic index (CC50/IC50) of approximately 2,500 [1]. In comparative studies using MT-4 cells, Bevirimat showed an IC50 of 0.076 μM and a CC50 of 13.2 μM, yielding a selectivity index (SI) of 171, which compares favorably to the benchmark NRTI AZT (IC50 0.10 μM, CC50 140 μM, SI 1385) when considering the different mechanistic classes [2]. This wide window between antiviral activity and cytotoxicity is essential for reliable in vitro experimentation without confounding effects from compound-induced cellular toxicity [3].

Cytotoxicity Therapeutic Index Selectivity CC50

Pharmacokinetic Profile: Bevirimat's Extended Half-Life Enables Distinct Experimental Dosing Regimens

Bevirimat possesses a notably long plasma half-life that differentiates it from many other antiretroviral agents. A Phase I/II study characterized its pharmacokinetics using an oral two-compartment linear model (r² = 0.98), reporting a mean half-life of 60.3 hours (percent coefficient of variation: 13.6%) and an apparent oral clearance of 0.17 L/h (CV 18%) [1]. This extended half-life of approximately 2.5 days contrasts sharply with many HIV-1 protease inhibitors (e.g., Lopinavir ~5-6 hours; Atazanavir ~7 hours) and NRTIs (e.g., Lamivudine ~5-7 hours), which require more frequent dosing to maintain effective plasma concentrations [2]. This property was confirmed in early clinical monotherapy studies where once-daily oral dosing of 200 mg for 10 days produced a mean HIV-1 RNA decline of -1.03 log10 copies/mL [3].

Pharmacokinetics Half-Life Oral Bioavailability In Vivo Modeling

Definitive Research Applications for Bevirimat: Where This Compound Is Scientifically Essential


Investigating HIV-1 Maturation Biology and Gag Processing

Bevirimat is the definitive tool for studying the final step of HIV-1 maturation. Its unique mechanism, which specifically blocks CA-SP1 cleavage, allows researchers to dissect the role of this cleavage event in viral particle assembly and infectivity. As demonstrated by photoaffinity mapping studies, Bevirimat binds directly to the CA-SP1 cleavage site, enabling precise structure-function studies of the Gag polyprotein [1]. This application is central to understanding viral replication and identifying new therapeutic targets.

Benchmarking and Structure-Activity Relationship (SAR) Studies for Next-Generation Maturation Inhibitors

In the development of second-generation maturation inhibitors, Bevirimat is the essential reference compound. Its well-characterized potency against wild-type HIV-1 (EC50 1.9 nM) and its susceptibility to naturally occurring Gag polymorphisms (e.g., >500-fold loss of potency against V370A) provide the critical baseline for quantifying improvements in new analogs [2]. Without Bevirimat as a comparator, assessing the improved antiviral spectrum and potency of compounds like BMS-955176 is not possible.

Elucidating Mechanisms of Antiviral Resistance and Viral Fitness

Bevirimat is a key reagent for studying the evolution of drug resistance. In vitro selection studies have identified specific mutations in the CA-SP1 cleavage site and the Major Homology Region (MHR) that confer resistance to this maturation inhibitor [3]. These resistance mutations are distinct from those selected by protease inhibitors, making Bevirimat invaluable for exploring non-enzymatic viral targets and understanding how HIV-1 can evade different classes of antiretroviral pressure.

Preclinical In Vivo Modeling of Antiviral Efficacy in SCID-hu Thy/Liv Mice

Bevirimat's validated in vivo efficacy in the SCID-hu Thy/Liv mouse model provides a robust platform for preclinical antiviral studies. The compound has demonstrated potent inhibition of HIV-1 replication in this humanized mouse model, confirming its ability to suppress viral replication in a complex biological system [4]. This established in vivo model, coupled with Bevirimat's long half-life, makes it a reliable positive control for testing new antiviral agents or combination regimens in an animal model of HIV-1 infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bevirimat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.